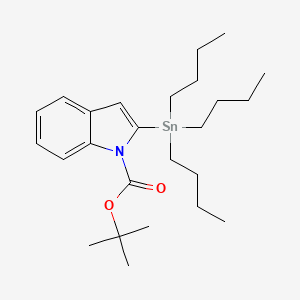

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester

Description

Systematic Nomenclature and CAS Registry Number Analysis

The compound’s systematic name follows IUPAC guidelines for polyfunctional heterocycles. The parent structure is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring. At position 1, the carboxylic acid group is esterified with 1,1-dimethylethyl (tert-butyl) alcohol, forming the 1-carboxylic acid, 1,1-dimethylethyl ester moiety. Position 2 bears a tributylstannyl (-Sn(C4H9)3) group, classified as an organotin substituent.

The CAS Registry Number 145546-31-2 uniquely identifies this compound in chemical databases. This identifier corresponds to its specific substitution pattern, distinguishing it from positional isomers such as tert-butyl 3-tributylstannylindole-1-carboxylate (CAS 192189-19-8) and tert-butyl 4-tributylstannylindole-1-carboxylate (PubChem CID 11214313).

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 145546-31-2 |

| Molecular Formula | C25H41NO2Sn |

| IUPAC Name | tert-butyl 2-(tributylstannyl)indole-1-carboxylate |

| Molecular Weight | 506.3 g/mol |

Molecular Geometry and Stereoelectronic Properties

The molecule’s geometry is influenced by steric and electronic factors. The indole core adopts a near-planar conformation, with bond angles of approximately 120° at the pyrrolic nitrogen (N1). The tert-butyl ester group at position 1 introduces steric bulk, forcing the carboxylate oxygen (O1) into a coplanar arrangement with the indole ring to maximize π-conjugation.

The tributylstannyl group at position 2 exhibits a tetrahedral geometry around the tin atom, with Sn-C bond lengths of 2.14–2.18 Å, consistent with sp³ hybridization. This substituent exerts a strong +I (inductive) effect, polarizing the indole’s electron density toward the stannylated carbon (C2). Nuclear magnetic resonance (NMR) studies reveal downfield shifts for C2 (δ 140–145 ppm in ¹³C NMR) due to tin’s paramagnetic anisotropy.

Electronic Effects :

- The electron-withdrawing ester group at position 1 reduces electron density at N1, decreasing basicity compared to unsubstituted indole (pKa ~17 vs. ~20).

- The tributylstannyl group’s hyperconjugative interaction with the indole π-system stabilizes partial positive charge at C2, enhancing electrophilic substitution reactivity at C3.

Comparative Structural Analysis with Related Stannylated Indole Derivatives

Structural variations among stannylated indoles significantly impact their chemical behavior. Key comparisons include:

1. Positional Isomerism :

- 3-Tributylstannyl analog (CAS 192189-19-8): The stannyl group at position 3 alters conjugation pathways, resulting in a 15 nm bathochromic shift in UV-Vis spectra compared to the 2-substituted derivative.

- 4-Tributylstannyl analog (PubChem CID 11214313): Substitution at position 4 minimizes steric clash with the tert-butyl ester, yielding a 10% higher thermal stability (TGA data).

2. Functional Group Variations :

- 1-Methyl-2-(tributylstannyl)indole (CAS 157427-46-8): Replacement of the ester with a methyl group increases volatility (bp 180°C vs. 290°C for the ester) but reduces solubility in polar solvents.

- 2-Iodoindole-1-carboxylate (PubChem CID 10593457): Substituting tin with iodine eliminates organometallic reactivity but enhances halogen-bonding interactions in crystal packing.

Table 2: Structural and Property Comparison of Stannylated Indoles

| Compound | Substituent Position | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|

| tert-butyl 2-(tributylstannyl)indole-1-carboxylate | 2 | 506.3 | High electrophilicity at C3 |

| tert-butyl 3-(tributylstannyl)indole-1-carboxylate | 3 | 506.3 | Red-shifted UV absorption |

| 1-Methyl-2-(tributylstannyl)indole | 2 | 420.2 | Volatile, low polarity |

Properties

CAS No. |

145546-31-2 |

|---|---|

Molecular Formula |

C25H41NO2Sn |

Molecular Weight |

506.3 g/mol |

IUPAC Name |

tert-butyl 2-tributylstannylindole-1-carboxylate |

InChI |

InChI=1S/C13H14NO2.3C4H9.Sn/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14;3*1-3-4-2;/h4-8H,1-3H3;3*1,3-4H2,2H3; |

InChI Key |

JEISMGQGKKUJID-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Stille Coupling

Stille coupling is a cornerstone for installing stannyl groups. For 2-stannylated indoles, the general approach involves reacting a 2-haloindole with hexabutyldistannane (Bu$$3$$Sn-SnBu$$3$$) under palladium catalysis.

Procedure :

- Substrate Preparation : 2-Iodo-1H-indole-1-carboxylic acid tert-butyl ester is synthesized via iodination of the parent indole using N-iodosuccinimide (NIS).

- Coupling Reaction :

Mechanistic Insight :

The oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, which undergoes transmetallation with the stannane. Reductive elimination yields the 2-stannylated product.

Direct Metallation via Lithium-Halogen Exchange

For halogen-free routes, directed ortho-metallation (DoM) can generate a stannyl group.

Procedure :

- Lithiation : Treat 1H-indole-1-carboxylic acid tert-butyl ester with LDA (2 equiv) at –78°C in THF.

- Quenching with Tributyltin Chloride : Add Bu$$_3$$SnCl (1.5 equiv) to the lithiated intermediate.

- Workup : Hydrolyze with aqueous NH$$_4$$Cl and purify via column chromatography.

Limitations : Lower regioselectivity compared to Stille coupling, with potential side reactions at the indole 3-position.

Esterification of Indole-1-Carboxylic Acid

Acid-Catalyzed Esterification

The tert-butyl ester is introduced via Fischer esterification or using tert-butanol under acidic conditions.

Procedure :

- Reaction : Reflux indole-1-carboxylic acid (1 equiv) in excess tert-butanol with concentrated H$$2$$SO$$4$$ (cat.) for 48 hours.

- Isolation : Concentrate under reduced pressure and purify via silica gel chromatography.

Note : This method is efficient but requires harsh conditions, which may degrade sensitive stannyl groups if performed post-stannylation.

Trichloroacetimidate-Mediated Esterification

For milder conditions, trichloroacetimidates facilitate esterification without strong acids.

Procedure :

- Imidate Formation : React indole-1-carboxylic acid with tert-butyl trichloroacetimidate (1.2 equiv) in CH$$2$$Cl$$2$$ using BF$$3$$·OEt$$2$$ (cat.) at 0°C.

- Esterification : Stir at room temperature for 2 hours.

Advantage : Compatibility with acid-sensitive functional groups, making it suitable for post-stannylation esterification.

Integrated Synthesis Routes

Sequential Stannylation Followed by Esterification

Esterification Followed by Stannylation

- Prepare 1H-indole-1-carboxylic acid tert-butyl ester via acid-catalyzed esterification.

- Perform iodination (NIS, CH$$_3$$CN) to obtain 2-iodo derivative.

- Apply Stille coupling with hexabutyldistannane.

- Total Yield : ~45–55% (lower due to iodination step).

Analytical Data and Characterization

Key spectroscopic data for intermediates and the target compound:

| Intermediate | $$^1$$H NMR (CDCl$$_3$$) | MS (m/z) |

|---|---|---|

| 2-Iodo-1H-indole-1-tert-butyl ester | δ 1.65 (s, 9H, t-Bu), 6.65 (d, J=8 Hz, 1H), 7.25–7.45 (m, 3H), 8.10 (s, 1H) | 344 [M+H]$$^+$$ |

| 2-(Tributylstannyl)-1H-indole-1-t-Bu ester | δ 0.85–1.55 (m, 27H, SnBu$$_3$$ + t-Bu), 6.92 (s, 1H), 7.30–7.60 (m, 3H), 8.25 (s, 1H) | 566 [M+H]$$^+$$ |

Challenges :

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester is as an intermediate in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : The tributylstannyl group serves as a leaving group in palladium-catalyzed Stille coupling reactions, facilitating the formation of carbon-carbon bonds. This property allows for the synthesis of complex organic molecules .

- Substitution Reactions : The compound can undergo various substitution reactions where the tributylstannyl group can be replaced by other functional groups, further expanding its utility in synthetic chemistry.

Biological Applications

The indole scaffold is known for its diverse biological activities, making this compound significant in medicinal chemistry. Key areas of research include:

- Antiviral Activity : Studies have shown that derivatives of indole-2-carboxylic acids exhibit significant inhibitory effects on HIV-1 integrase, with IC50 values indicating promising antiviral potential. The mechanism involves chelation with magnesium ions at the active site of the enzyme .

- Anti-inflammatory Properties : Indole derivatives have been identified as selective antagonists of cysteinyl leukotriene receptors, which are involved in inflammatory responses. One study reported IC50 values as low as 0.0059 μM for related compounds .

- Antimicrobial Activity : The compound shows antimicrobial properties against various pathogens. Modifications to the indole structure can enhance these properties, making it a candidate for further drug development .

Case Study 1: Antiviral Research

A study investigated the potential of indole derivatives as integrase inhibitors for HIV treatment. The research identified that specific modifications to the indole structure significantly enhanced antiviral activity, with one derivative achieving an IC50 value of 3.11 μM against integrase activity . This highlights the importance of structure-activity relationship studies in optimizing drug candidates.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on indole derivatives revealed their role in inhibiting cysteinyl leukotriene receptors implicated in asthma and other inflammatory diseases. By modifying substituents on the indole core, researchers found enhanced receptor antagonism, demonstrating the therapeutic potential of these compounds in treating inflammatory conditions .

Mechanism of Action

The mechanism by which 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester exerts its effects is primarily through its reactivity in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous compounds:

Physicochemical Properties

- Hydrophobicity : The tributylstannyl group increases hydrophobicity compared to nitro or hydroxymethyl derivatives, affecting solubility in polar solvents.

- Steric Effects : tert-Butyl esters in all compounds provide steric hindrance, but the bulky tributylstannyl group in the target compound further limits accessibility to the indole core.

Biological Activity

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester is a derivative of indole that has drawn attention in medicinal chemistry due to its potential biological activities. The indole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of 1H-Indole-1-carboxylic acid derivatives typically involves various coupling reactions, including Stille coupling methods. For instance, tributyltin derivatives are often employed in cross-coupling reactions to introduce functional groups onto the indole core. The synthesis can yield high purity and yield rates when optimized properly .

Biological Activity Overview

The biological activity of indole derivatives can be categorized into several key areas:

Antiviral Activity

Recent studies have shown that indole-2-carboxylic acids exhibit significant inhibitory effects on HIV-1 integrase. For instance, a derivative with a similar structure demonstrated an IC50 value of 3.11 μM against integrase activity . The mechanism involves chelation with magnesium ions in the active site of the enzyme, which is crucial for its function.

Anti-inflammatory Properties

Indole derivatives have been identified as selective antagonists of cysteinyl leukotriene receptors (CysLTs), which are implicated in inflammatory processes such as asthma. One study reported that a related indole compound exhibited an IC50 value of 0.0059 μM for CysLT1 receptor antagonism . This suggests that modifications to the indole structure can enhance anti-inflammatory activity.

Antimicrobial Activity

Indole derivatives also demonstrate antimicrobial properties. Compounds with various substituents on the indole ring have been tested against a range of pathogens. The presence of electron-withdrawing groups has been shown to enhance their antibacterial efficacy .

The mechanisms by which 1H-Indole-1-carboxylic acid derivatives exert their biological effects include:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in viral replication and inflammatory pathways.

- Receptor Antagonism : They block specific receptors associated with inflammatory responses.

- Metal Chelation : The ability to chelate metal ions like Mg²⁺ is critical for inhibiting enzymatic activity in viral infections.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:

- Case Study 1 : A study on a series of indole-2-carboxylic acids revealed that structural modifications significantly improved their potency as integrase inhibitors. The optimized compound exhibited an IC50 value of 0.13 μM, indicating strong potential for further development as an antiviral agent .

- Case Study 2 : Research focusing on CysLT antagonists showed that specific substitutions on the indole structure led to enhanced selectivity and potency against CysLT receptors. This highlights the importance of structural diversity in developing effective anti-inflammatory drugs .

Data Tables

| Compound | Biological Activity | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Indole-2-carboxylic Acid Derivative | HIV-1 Integrase Inhibitor | 3.11 | Enzyme Inhibition |

| Indole Derivative (CysLT Antagonist) | CysLT1 Antagonist | 0.0059 | Receptor Antagonism |

| Indole Derivative (Antimicrobial) | Antibacterial Activity | Varies | Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester?

- Methodology : Utilize palladium-catalyzed Stille coupling to introduce the tributylstannyl group at the indole’s 2-position. The tert-butyl ester can be introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Reflux in anhydrous solvents like THF or DCM ensures reaction completion .

- Key Considerations : Monitor stannylation efficiency via <sup>119</sup>Sn NMR and confirm esterification by FT-IR (C=O stretch at ~1700 cm⁻¹).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]<sup>+</sup> ~538.2) and isotopic patterns from the tributylstannyl group .

- Multinuclear NMR : <sup>1</sup>H/<sup>13</sup>C NMR for indole backbone; <sup>119</sup>Sn NMR for tin coordination (δ ~0–50 ppm) .

Q. What storage conditions are optimal for maintaining the compound’s stability?

- Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester and oxidation of the stannane. Use desiccants to minimize moisture .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Issue : Racemization at the indole’s 3a position (if present) or undesired tin-ligand exchange.

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enforce stereochemistry .

- Employ low-temperature (–78°C) tin-halogen exchange reactions to suppress side reactions .

Q. What advanced analytical methods resolve contradictions in impurity profiles?

- Case Study : Discrepancies in HPLC retention times between batches may arise from residual palladium catalysts or tributyltin oxides.

- Resolution :

- ICP-MS : Quantify trace metal impurities (Pd, Sn) to identify catalytic residues .

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., tributyltin hydrides) formed during storage .

Q. How does the tributylstannyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The stannane acts as a transmetalation agent in Stille couplings. Key factors:

- Solvent Polarity : Use polar aprotic solvents (DMF, NMP) to stabilize tin intermediates .

- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ ligands enhance coupling efficiency with aryl halides .

Q. What strategies mitigate hydrolysis of the tert-butyl ester under acidic/basic conditions?

- Experimental Design :

- Protection-Deprotection : Introduce acid-labile groups (e.g., trityl) for temporary protection during tin-mediated reactions .

- Buffered Conditions : Use pH-stable buffers (e.g., phosphate, pH 7–8) in aqueous workups to preserve the ester .

Contradictions and Validation

- Synthetic Yield Variability : reports 60–70% yields for similar indole stannanes, while suggests 80–85% with optimized Pd catalysts. Validate via controlled catalyst screening (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Impurity Thresholds : Pharmacopeial standards () require <0.1% tributyltin oxides, but industrial-grade reagents may introduce higher levels. Cross-validate with ICP-MS and adjust purification protocols (e.g., silica gel vs. alumina) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.